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molecular formula C22H23NO2 B8321903 N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)-2-(1-naphthyl)acetamide

N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)-2-(1-naphthyl)acetamide

Cat. No. B8321903
M. Wt: 333.4 g/mol
InChI Key: WJXDSHWLGMVTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04261890

Procedure details

A solution of 74.5 g. (0.4 mole) of 1-naphthyl acetic acid, 111.0 g. (0.45 mole) of EEDQ and 66.0 g. (0.4 mole) of α-(1-amino-1-methylethyl)benzenemethanol in 1 l. tetrahydrofuran is stirred and heated for 2 hours at 65° C. and then allowed to stand for 20 hours at room temperature. THF is evaporated in vacuo, and the residue is taken up with ice and 10% aqueous H2SO4 solution to pH 2. The resulting amide is extracted twice with 750 ml. ethyl acetate. The combined organic extracts are washed with 500 ml. dilute NaHCO3, dried (Na2SO4) and evaporated to dryness in vacuo. The oil is dissolved in 1 l. hot isopropyl ether and on standing at 25° C. gives 101.0 g. (77% yield) of N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)-1-naphthaleneacetamide as an off-white crystalline solid of analytical purity, m.p. 106°-107° C.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
0.45 mol
Type
reactant
Reaction Step Two
Quantity
0.4 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12]([OH:14])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.CCOC1N(C(OCC)=O)C2C(=CC=CC=2)C=C1.[NH2:33][C:34]([CH:37]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)[OH:38])([CH3:36])[CH3:35]>O1CCCC1>[OH:38][CH:37]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)[C:34]([NH:33][C:12](=[O:14])[CH2:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)([CH3:36])[CH3:35]

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC(=O)O
Step Two
Name
Quantity
0.45 mol
Type
reactant
Smiles
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC
Step Three
Name
Quantity
0.4 mol
Type
reactant
Smiles
NC(C)(C)C(O)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF is evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting amide is extracted twice with 750 ml
WASH
Type
WASH
Details
The combined organic extracts are washed with 500 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dilute NaHCO3, dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oil is dissolved in 1 l
CUSTOM
Type
CUSTOM
Details
on standing at 25° C.
CUSTOM
Type
CUSTOM
Details
gives 101.0 g

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC(C(C)(C)NC(CC1=CC=CC2=CC=CC=C12)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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